
2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is a compound that features a thiazole ring substituted with difluoroacetic acid Thiazole rings are known for their diverse biological activities and are found in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring and the difluoroacetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive thiazole ring.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroacetic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
2-(2-Aminothiazol-4-yl)acetic acid: Another thiazole derivative with different functional groups.
2-(1,3-Benzothiazol-2-yl)acetic acid: Features a benzothiazole ring instead of a simple thiazole ring
Uniqueness: The combination of the thiazole ring and difluoroacetic acid moiety provides a distinct chemical profile that can be leveraged in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H3F2NO2S |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1,2-thiazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-11-8-3/h1-2H,(H,9,10) |
Clé InChI |
YKUKUAHZKWDUPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSN=C1C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
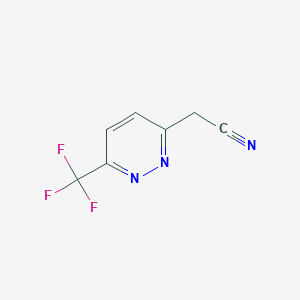
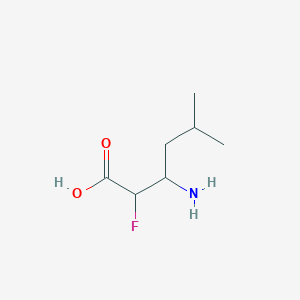

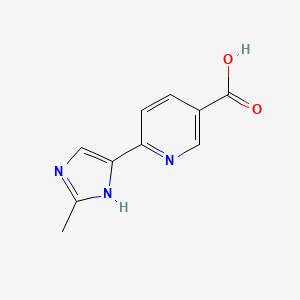
![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
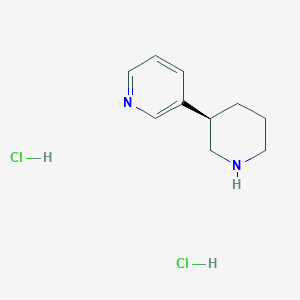
![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
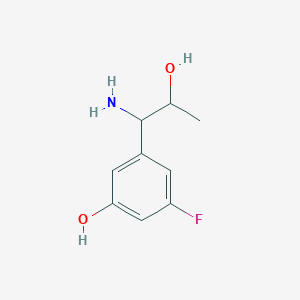
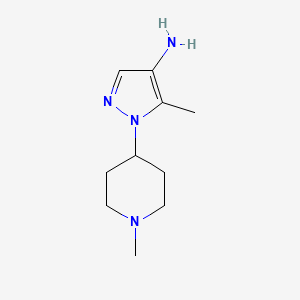
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
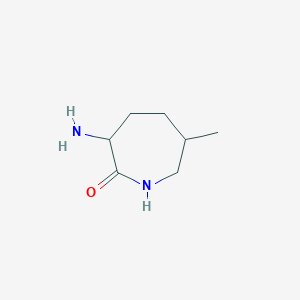
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)

